N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
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Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H22ClF2N5OS and its molecular weight is 429.91. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Compounds related to N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride have shown promising antibacterial activity. For instance, analogs with benzothiazole nucleus demonstrated significant effectiveness against Staphylococcus aureus and Bacillus subtilis, showcasing their potential in combating bacterial infections (Palkar et al., 2017).
Cytotoxic Activity
Some derivatives of this compound exhibit potent cytotoxic activity against various cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related, have demonstrated growth inhibitory properties against different cancer cell lines, with certain compounds achieving IC50 values less than 10 nM (Deady et al., 2003). Similarly, pyrazolo[3,4-d]pyrimidin-4-one derivatives related to this compound showed significant antitumor activity on the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives, including those related to the compound , have been studied as inhibitors of photosynthetic electron transport. This research indicates the potential application of these compounds in developing new herbicides, as some of them have shown inhibitory properties comparable to commercial herbicides (Vicentini et al., 2005).
Corrosion Inhibition
Benzothiazole derivatives, which are structurally similar to the compound, have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds have demonstrated higher efficiency and stability than previously reported inhibitors, suggesting their potential in corrosion prevention (Hu et al., 2016).
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5OS.ClH/c1-11-8-14(24(4)22-11)17(26)25(7-5-6-23(2)3)18-21-16-13(20)9-12(19)10-15(16)27-18;/h8-10H,5-7H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZPMDTVGYZVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=C(C=C3S2)F)F)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClF2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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